1-(2-Bromophenyl)ethanone oxime

Description

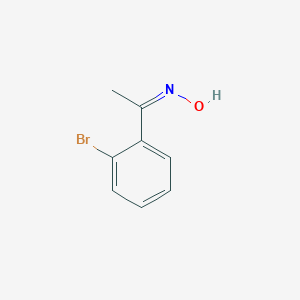

1-(2-Bromophenyl)ethanone oxime is an oxime derivative synthesized via the reaction of 1-(2-bromophenyl)ethanone with hydroxylamine. Its structure features an oxime group (=N-OH) attached to the carbonyl carbon of the brominated acetophenone backbone. The compound exists predominantly in the E-isomeric form, as evidenced by GC/MS analysis showing 97% E isomer content . Key physical properties include a melting point of 129–131°C and a molecular formula of C₈H₈BrNO (molecular weight: 214.06 g/mol) . The synthesis involves recrystallization in ethanol-water (3:1) to achieve high purity, with ¹H and ¹³C NMR confirming its structural integrity .

Properties

Molecular Formula |

C8H8BrNO |

|---|---|

Molecular Weight |

214.06g/mol |

IUPAC Name |

(NZ)-N-[1-(2-bromophenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C8H8BrNO/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,1H3/b10-6- |

InChI Key |

DPLPRQURUMMJQY-POHAHGRESA-N |

SMILES |

CC(=NO)C1=CC=CC=C1Br |

Isomeric SMILES |

C/C(=N/O)/C1=CC=CC=C1Br |

Canonical SMILES |

CC(=NO)C1=CC=CC=C1Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Isomers

1-(3-Bromophenyl)ethanone Oxime vs. 1-(4-Bromophenyl)ethanone Oxime

Reactivity :

- In Suzuki coupling reactions, 1-(2-bromophenyl)ethanone failed to react under conditions where 3- and 4-bromo isomers produced coupling products (e.g., 78% yield for 1-(3-bromophenyl)ethanone) . This highlights steric hindrance or electronic deactivation in the ortho-bromo derivative.

Physical Properties :

Electron-Withdrawing vs. Electron-Donating Groups

- 4-Trifluoromethylphenyl Derivatives : These derivatives exhibit enhanced antimicrobial activity compared to bromophenyl analogs, attributed to the electron-withdrawing CF₃ group increasing electrophilicity .

- 4-Methoxyphenyl Derivatives : The electron-donating methoxy group reduces reactivity in coupling reactions but improves solubility in polar solvents .

Thioamide Derivatives

- 1-(2-Bromophenyl)-2-morpholino-2-thioxoethanone (26) was synthesized in 52% yield, outperforming 3- and 4-bromo analogs (26% and 19%, respectively), likely due to favorable steric interactions .

Functional Group Variations

Oxime Ethers vs. Oximes

- Anticonvulsant Activity : O-Alkyl oxime ethers (e.g., 1-naphthyl derivatives) show anticonvulsant activity, while O-arylalkyl derivatives are inactive .

- Coordination Chemistry: Oxime groups in Schiff base ligands (e.g., 1-(3-bromophenyl)ethanone oxime) form stable Cu(II) complexes with planar geometries, relevant in catalysis and medicinal chemistry .

Structural and Crystallographic Insights

- Hydrogen Bonding: In 1-(3-bromophenyl)ethanone oxime derivatives, intramolecular O–H···N hydrogen bonds stabilize the Z-isomer during nitration reactions .

- Crystal Packing: The 3-bromo derivative forms a 2D layer structure via π-π interactions, while the 2-bromo isomer adopts a monoclinic lattice .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 1-(2-Bromophenyl)ethanone (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in a methanol/water (3:1 v/v) solvent system at 65°C for 6–8 hours. Sodium carbonate is added to maintain a weakly basic pH (8–9), which accelerates the reaction by deprotonating hydroxylamine and facilitating nucleophilic attack. The crude oxime is isolated via extraction with diethyl ether and purified by recrystallization from ethanol, yielding 70–85% of the target compound.

Key variables affecting yield :

-

Temperature : Reactions below 60°C result in incomplete conversion, while temperatures exceeding 70°C promote oxime isomerization or decomposition.

-

Solvent polarity : Methanol/water mixtures enhance solubility of both the ketone and hydroxylamine, whereas purely aqueous systems slow the reaction due to poor ketone solubility.

Metal-Catalyzed Synthesis Using Iron(II) Complexes

Recent advances employ iron(II) catalysts to streamline oxime synthesis under milder conditions. A notable protocol from the Royal Society of Chemistry utilizes iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O) and 2,6-pyridinedicarboxylic acid (dipic) as a co-ligand.

Catalytic Mechanism and Procedure

The reaction occurs in an autoclave charged with Fe(BF₄)₂·6H₂O (0.03 mmol), dipic (0.03 mmol), NaBH₄ (4.5 mmol), and tert-butyl nitrite (t-BuONO, 4.5 mmol) in methanol/water (5:1 v/v) under 10 bar H₂ at room temperature. The iron catalyst facilitates in situ generation of reactive hydroxylamine intermediates, which condense with 1-(2-Bromophenyl)ethanone to form the oxime in 3–6 hours. This method achieves yields of 82–90% with minimal byproducts.

Advantages over conventional methods :

-

Ambient temperature : Avoids thermal degradation of sensitive substrates.

-

Atom economy : NaBH₄ acts as both a reductant and proton source, reducing waste.

Reductive Methods from α-Bromo Ketone Oximes

An alternative approach involves the reduction of α-bromo-1-(2-Bromophenyl)ethanone oxime, leveraging borohydride reagents to achieve high regioselectivity. This method is advantageous for synthesizing stereodefined oximes.

Two-Step Synthesis

-

Bromination : 1-(2-Bromophenyl)ethanone is treated with bromine in acetic acid to yield α-bromo-1-(2-Bromophenyl)ethanone.

-

Oxime Formation : The α-bromo ketone reacts with hydroxylamine hydrochloride (3.0 equiv) in methanol without additional base, followed by NaBH₄ reduction at room temperature to furnish the oxime.

This method produces exclusively the (Z)-isomer in 88–92% yield, as confirmed by NMR spectroscopy.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Conventional Oximation | MeOH/H₂O, 65°C, 6–8 h | 70–85% | Simple setup; no catalysts | Long reaction time; moderate yield |

| Iron(II)-Catalyzed | Fe(BF₄)₂, RT, H₂ pressure | 82–90% | High yield; mild conditions | Requires autoclave equipment |

| Reductive Bromoketone | NaBH₄, MeOH, RT | 88–92% | Stereoselective; no isomerization | Multi-step synthesis |

Characterization and Analytical Data

This compound is characterized by:

Q & A

Q. What are the optimized synthetic routes for preparing 1-(2-Bromophenyl)ethanone oxime, and how can isomer purity be ensured?

The synthesis of (E)-1-(2-Bromophenyl)ethanone oxime involves reacting 1-(2-Bromophenyl)ethanone with hydroxylamine hydrochloride under alkaline conditions. Recrystallization in hexane/ethyl acetate (9:1) followed by ethanol-water (3:1) yields 89% of the product with 97% E-isomer purity, as confirmed by GC/MS . Key steps include:

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Q. What are the solubility properties of this compound, and how do they influence reaction design?

The compound is soluble in polar organic solvents (e.g., ethanol, ethyl acetate) but insoluble in water. This necessitates solvent selection for reactions requiring homogeneous conditions. For example, ethanol is optimal for hydroxylamine reactions due to its polarity and miscibility with aqueous bases .

Advanced Research Questions

Q. Why does the ortho-substituted bromophenyl group hinder certain reactions (e.g., coupling), and how can this be addressed?

In palladium-catalyzed coupling reactions, steric hindrance from the ortho-bromo substituent reduces reactivity compared to para/meta analogs. For instance, 1-(2-Bromophenyl)ethanone fails to react under Suzuki-Miyaura conditions, while para-substituted derivatives proceed smoothly (86% yield) . Strategies to mitigate this include:

Q. How can computational methods (e.g., molecular docking, DFT) predict the biological activity of this compound derivatives?

- Molecular Docking : Studies on oxime derivatives (e.g., adamantanyl-oxadiazoles) reveal binding affinities to enzymes like topoisomerases. For example, docking into the Tdp1 active site shows hydrogen bonding with His493 and Asn516, correlating with cytotoxic activity .

- DFT Calculations : Optimized geometries and frontier molecular orbitals (HOMO-LUMO) predict reactivity and electronic properties. Oximes with electron-withdrawing groups (e.g., Br) exhibit enhanced electrophilicity .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved through mechanistic analysis?

Discrepancies in yields (e.g., 89% vs. 45% for similar substrates) often arise from electronic effects. For example, electron-deficient aryl bromides (para-nitro) react faster due to enhanced oxidative addition to Pd(0), while ortho-substituted analogs face steric challenges. Controlled experiments varying substituents and catalysts (e.g., Pd(OAc) vs. PdCl) can isolate these factors .

Q. How does the oxime functional group influence crystal packing and intermolecular interactions in XRD studies?

SHELX refinement of oxime-containing structures shows hydrogen-bonded networks between N–OH and adjacent carbonyl groups. For 1-(4-Aminophenyl)ethanone O-methyl oxime, π-π stacking (3.5 Å) and N–H···O interactions stabilize the lattice. Twinning and disorder analysis in SHELXL are critical for resolving overlapping peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.